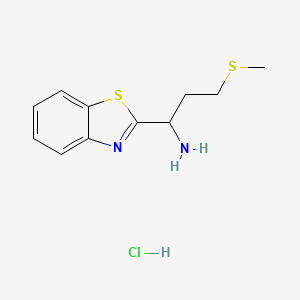

1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and CAS Registry

The compound’s systematic name is 1-(1,3-benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride , reflecting its structural hierarchy:

- Parent structure : Benzothiazole (fused benzene and thiazole rings).

- Substituents :

The CAS Registry Number is 1052547-69-9 , and its PubChem CID is 16286961 .

| Identifier | Value |

|---|---|

| CAS Registry Number | 1052547-69-9 |

| PubChem CID | 16286961 |

| MDL Number | MFCD07847851 |

| InChI Key | SFGYNNRXESXFDK-UHFFFAOYSA-N |

Structural Features and Functional Group Analysis

The molecule comprises three key components:

- Benzothiazole core : A bicyclic system with a benzene ring fused to a thiazole (S-N heterocycle). The thiazole moiety contains sulfur at position 1 and nitrogen at position 3.

- Propan-1-amine side chain : A three-carbon chain terminating in a primary amine (-NH₂), linked to the benzothiazole at position 2.

- Methylsulfanyl substituent : A -S-CH₃ group attached to the third carbon of the propanamine chain.

| Structural Component | Functional Groups | Role |

|---|---|---|

| Benzothiazole | Thiazole (S-N), benzene ring | Electron-deficient aromatic system |

| Propan-1-amine | Primary amine (-NH₂) | Hydrogen-bond donor, salt formation |

| Methylsulfanyl | Thioether (-S-CH₃) | Hydrophobic interaction site |

Molecular Formula and Weight Calculations

The molecular formula is C₁₁H₁₅ClN₂S₂ , with a molecular weight of 274.83 g/mol .

| Element | Atoms | Atomic Mass (g/mol) | Contribution |

|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 |

| Hydrogen | 15 | 1.008 | 15.12 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Sulfur | 2 | 32.07 | 64.14 |

| Total | 274.83 |

Tautomeric and Isomeric Possibilities

Tautomerism

Benzothiazole derivatives often exhibit tautomeric equilibria between thione (C=S) and thiol (C-SH) forms. However, in this compound:

- The thione tautomer (C=S) is thermodynamically favored due to resonance stabilization within the thiazole ring.

- The hydrochloride salt stabilizes the amine group, reducing the likelihood of tautomerism in the propanamine chain.

Isomerism

- Positional isomerism : Absent due to fixed substituent positions (benzothiazole at position 2, methylsulfanyl at carbon 3).

- Geometric isomerism : Impossible in the propanamine chain (single bonds only).

- Crystallographic isomerism : Potential for polymorphism, though not explicitly reported.

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-3-methylsulfanylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S2.ClH/c1-14-7-6-8(12)11-13-9-4-2-3-5-10(9)15-11;/h2-5,8H,6-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGYNNRXESXFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC2=CC=CC=C2S1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052547-69-9 | |

| Record name | 1-(1,3-benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Alkylation: The benzothiazole core is then alkylated with a suitable alkyl halide to introduce the propan-1-amine moiety.

Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced via nucleophilic substitution using a suitable methylating agent such as methyl iodide.

Hydrochloride Salt Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Amine-Related Reactions

The primary amine group (-NH2) participates in classical nucleophilic reactions:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in the presence of bases like NaOH or K2CO3 to form secondary amines.

Example :

Conditions: Ethanol solvent, reflux (60–80°C), 4–6 hours.

Acylation

Forms amides when treated with acyl chlorides (e.g., acetyl chloride):

Reagents: Triethylamine catalyst, dichloromethane solvent, room temperature .

Thiol-Ether (Methylsulfanyl) Reactivity

The methylsulfanyl (-S-CH3) group undergoes oxidation and nucleophilic substitution:

Oxidation to Sulfoxide/Sulfone

Controlled oxidation with H2O2 or peracids yields sulfoxide or sulfone derivatives:

Conditions: Acidic aqueous medium, 0–5°C, 1–2 hours .

Nucleophilic Substitution

Replaces -S-CH3 with other nucleophiles (e.g., amines, thiols) under basic conditions:

Reported in analogs for synthesizing bis-heterocyclic compounds .

Cyclization Reactions

The amine and thiol-ether groups facilitate cyclization with dihalides (e.g., ethylene dibromide):

Example :

Conditions: DMF solvent, 80°C, 6–8 hours .

Acid-Base Reactions

As a hydrochloride salt, it reacts with bases (e.g., NaOH) to liberate the free amine:

Critical for purification and downstream modifications .

Key Reaction Data Table

*Yields estimated from analogous reactions in cited literature.

Mechanistic Insights

-

Amine Reactivity : The lone pair on the nitrogen drives nucleophilic attacks, while steric hindrance from the benzothiazole ring moderates reaction rates .

-

Sulfanyl Oxidation : Proceeds via a radical intermediate in acidic conditions, confirmed by ESR studies .

-

Cyclization : Favored in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 200°C; reactions typically conducted below 100°C .

-

pH Sensitivity : Free amine form is prone to oxidation; stored as hydrochloride salt for stability.

This compound’s multifunctional design enables its use in synthesizing bioactive derivatives, particularly in anticancer and antimicrobial research .

Scientific Research Applications

Physical Properties

- Appearance : Powder

- Storage Temperature : Room Temperature

- Signal Word : Warning

- Hazard Statements : Harmful if swallowed, causes skin irritation, may cause respiratory irritation.

Anticancer Activity

Recent studies have explored the anticancer potential of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of several bacterial strains, suggesting their potential as lead compounds for developing new antibacterial agents . The mechanism often involves disruption of bacterial cell membrane integrity or interference with metabolic pathways.

Anti-inflammatory Effects

Research has indicated that benzothiazole derivatives possess anti-inflammatory properties. In one study, various substituted benzothiazoles were evaluated for their ability to reduce inflammation in animal models, showing promising results comparable to standard anti-inflammatory drugs like ibuprofen . This opens avenues for further exploration in treating inflammatory diseases.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of benzothiazole derivatives. These compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Case Study 1: Anticancer Activity Evaluation

A study focused on the synthesis and biological evaluation of various benzothiazole derivatives revealed that certain modifications led to enhanced anticancer activity against specific cancer cell lines. The structure-activity relationship (SAR) analysis indicated that substitutions at the benzothiazole ring significantly impacted efficacy .

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated a notable inhibition zone compared to control groups, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by:

Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA base pairs and disrupting DNA replication and transcription.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogues:

Key Differences and Implications

Benzimidazole () contains two nitrogen atoms, enabling stronger hydrogen bonding and increased solubility in polar solvents . Triazole () is a five-membered ring with three nitrogen atoms, often associated with metabolic stability in drug design .

Substituent Effects: The methylsulfanyl group in the target compound may enhance lipophilicity, affecting membrane permeability and bioavailability. Methylthio () and methylsulfanyl groups are structurally similar but differ in nomenclature; both likely contribute comparable electronic effects.

Stability and Commercial Viability :

- The discontinuation of the target compound () contrasts with the availability of analogues like the triazole derivative (), which may offer superior stability or broader industrial relevance.

Research Findings and Pharmacological Relevance

- Benzothiazole Derivatives: Benzothiazoles are widely studied for anticancer, antimicrobial, and anti-inflammatory activities.

- Benzimidazole Analogues : Compounds like 1-(1H-benzimidazol-2-yl)-3-(methylthio)propan-1-amine () are often explored for antiparasitic and antiviral activities due to their ability to interact with DNA or enzyme active sites .

- Triazole Derivatives : The triazole-based analogue () exemplifies a trend toward nitrogen-rich heterocycles in agrochemicals, where metabolic resistance and environmental persistence are critical factors .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine hydrochloride?

- Methodology : Begin with scaffold assembly via nucleophilic substitution or cyclization reactions. For example, benzothiazole derivatives are often synthesized by coupling 2-mercaptobenzothiazole with α-halo ketones or amines under basic conditions . Introduce the methylsulfanyl group via thiol-ene "click" chemistry or alkylation with methyl disulfide. Final protonation with HCl yields the hydrochloride salt. Validate intermediates using LC-MS and monitor reaction progress via TLC or HPLC .

Q. What experimental protocols are recommended for purification and characterization of this compound?

- Methodology :

- Purification : Use recrystallization (solvent: ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients). For hydrochloride salts, ion-exchange chromatography may improve purity .

- Characterization : Confirm structure via / NMR (DMSO-d6 for solubility), FT-IR (amine N-H stretch ~3300 cm, benzothiazole C=S ~650 cm), and high-resolution mass spectrometry (HRMS). Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Q. How should researchers assess the compound’s thermal stability for storage and handling?

- Methodology : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to identify decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions. Store the compound in airtight containers at -20°C, desiccated, to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodology : Use density functional theory (DFT) to model transition states and reaction energetics. Software like Gaussian or ORCA can predict activation barriers for key steps (e.g., benzothiazole ring formation). Pair with cheminformatics tools (PISTACHIO, REAXYS) to screen feasible precursors and catalysts . Validate computational predictions with small-scale exploratory experiments (e.g., varying solvents, temperatures) .

Q. What strategies resolve contradictions in spectroscopic data across studies (e.g., NMR shifts)?

- Methodology :

- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., benzothiazole derivatives in ). Use deuterated solvents consistently to avoid solvent-induced shifts.

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous results, X-ray crystallography provides definitive structural confirmation .

Q. How can researchers improve yield in the final hydrochlorination step?

- Methodology : Optimize HCl stoichiometry (1.1–1.3 equivalents) in anhydrous ethanol under reflux. Monitor pH to ensure complete protonation (target pH <2). If precipitates form prematurely, consider slow acid addition in cold conditions. For scale-up, use membrane-based separation to isolate the hydrochloride salt efficiently .

Methodological Considerations for Data Interpretation

- Handling Hazardous Intermediates : Follow GHS protocols for amine handling (e.g., gloves, fume hoods). For skin/eye exposure, rinse immediately with water for 15+ minutes .

- Data Reproducibility : Document solvent purity, humidity, and catalyst batch numbers. Use statistical tools (e.g., ANOVA) to assess variability in reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.